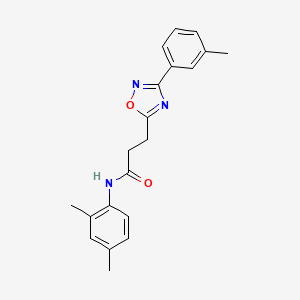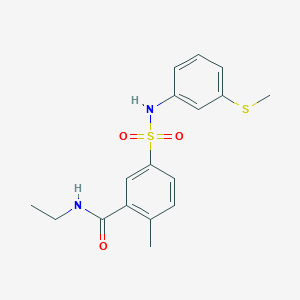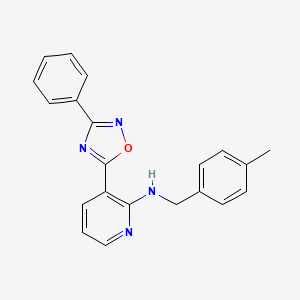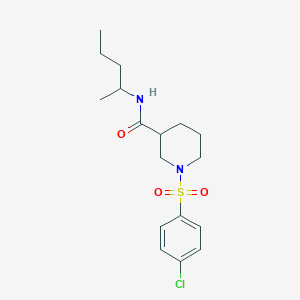
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide, commonly known as ETOPOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of ETOPOPA is complex and involves multiple interactions with various biological targets. As mentioned previously, ETOPOPA inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and cell death. Additionally, ETOPOPA has been found to modulate the activity of ion channels in the brain, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETOPOPA are largely dependent on the specific biological target being affected. In cancer cells, ETOPOPA leads to the accumulation of DNA damage and ultimately cell death. In the brain, ETOPOPA can modulate the activity of ion channels, leading to changes in neuronal activity.
实验室实验的优点和局限性
One advantage of using ETOPOPA in lab experiments is its high potency and specificity for certain biological targets. This makes it an attractive tool for studying the function of these targets in various biological systems. However, one limitation of ETOPOPA is its potential toxicity, particularly in the context of cancer research. Additionally, the complex mechanism of action of ETOPOPA can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving ETOPOPA. One potential area of study is the development of new cancer therapies based on the inhibition of topoisomerase II. Additionally, further research is needed to fully understand the mechanism of action of ETOPOPA and its potential applications in neuroscience and drug discovery. Overall, ETOPOPA represents a promising tool for scientific research with many potential applications in a variety of fields.
合成方法
ETOPOPA can be synthesized through a multi-step process involving the reaction of various chemical precursors. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound can be produced in relatively large quantities with high purity.
科学研究应用
ETOPOPA has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, ETOPOPA has been found to be a potent inhibitor of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making ETOPOPA an attractive candidate for the development of new cancer therapies.
In neuroscience, ETOPOPA has been found to modulate the activity of certain ion channels in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, ETOPOPA has been studied for its potential as a drug discovery tool, as it has been found to bind to a variety of protein targets with high affinity.
属性
IUPAC Name |
2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-12-23-20(26)14-28-18-11-10-17(13-19(18)27-5-2)21-24-22(29-25-21)16-8-6-15(3)7-9-16/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYQOZWGHKOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





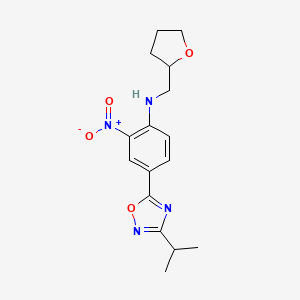
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)

![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)


